2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide
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Overview
Description
2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide is a complex organic compound with the molecular formula C20H14N4O6 and a molecular weight of 406.358 g/mol . This compound is characterized by the presence of nitro groups and benzamide structures, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by coupling reactions to introduce the nitrobenzoyl groups . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as dicyclohexylcarbodiimide (DCC) for the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) under basic conditions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, products can vary but typically involve the replacement of a nitro group with the nucleophile.
Scientific Research Applications
2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of specific enzymes or the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(2-((4-nitrobenzoyl)amino)phenyl)benzamide
- 3-Nitro-N-(4-((3-nitrobenzoyl)amino)phenyl)benzamide
- 2-Nitro-N-(2-((2-nitrobenzoyl)amino)phenyl)benzamide
Uniqueness
2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide is unique due to its specific arrangement of nitro and benzamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide, with the CAS number 54262-66-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.
- Molecular Formula : C20H14N4O6
- Molecular Weight : 406.3 g/mol
- IUPAC Name : 2-nitro-N-[4-[(2-nitrobenzoyl)amino]phenyl]benzamide
- Structure : The compound contains multiple functional groups, including nitro and amide groups, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Nitration of Benzamide Derivatives : Introducing nitro groups onto the benzamide structure.
- Coupling Reactions : Combining the nitrobenzoyl groups with amino phenyl derivatives to form the final product.
The biological activity of this compound is primarily attributed to the presence of nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
- Induction of Oxidative Stress : Reactive intermediates can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can induce cell death in various cancer cell lines, including:
- Breast Cancer (T-47D and MDA-MB-435) : Demonstrated significant cytotoxicity with GI50 values ranging from 15.1 to 27.9 µM.
- Lung Cancer (EKVX) : Showed selective activity with a GI50 value of 21.5 µM.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies
Study | Findings |
---|---|
O'Connor et al., 2021 | Demonstrated that the compound can induce apoptosis in hypoxic conditions by releasing reactive intermediates that affect histone acetylation patterns. |
Calder et al., 2020 | Found that compounds similar to this compound showed promising results in reducing tumor growth in pre-clinical models. |
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
Compound | Structure | Biological Activity |
---|---|---|
4-Nitro-N-(2-((4-nitrobenzoyl)amino)phenyl)benzamide | Similar nitro and amide groups | Moderate anticancer activity |
3-Nitro-N-(4-((3-nitrobenzoyl)amino)phenyl)benzamide | Different nitro positioning | Lower cytotoxicity compared to the target compound |
Properties
CAS No. |
54262-66-7 |
---|---|
Molecular Formula |
C20H14N4O6 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-nitro-N-[4-[(2-nitrobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14N4O6/c25-19(15-5-1-3-7-17(15)23(27)28)21-13-9-11-14(12-10-13)22-20(26)16-6-2-4-8-18(16)24(29)30/h1-12H,(H,21,25)(H,22,26) |
InChI Key |
YPTAGXCLYOKDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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